Pentetate calcium trisodium

Overview

Description

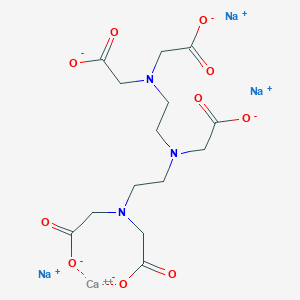

Pentetate calcium trisodium, also known as calcium diethylenetriaminepentaacetate, is a synthetic polyamino carboxylic acid. It is primarily used as a chelating agent to treat internal contamination with radioactive elements such as plutonium, americium, and curium. The compound forms stable chelates with metal ions, facilitating their excretion from the body .

Mechanism of Action

Target of Action

Pentetate calcium trisodium, also known as Calcium trisodium pentetate or Ca-DTPA, primarily targets transuranic radionuclides, specifically plutonium, americium, and curium . These radionuclides are harmful substances that can cause significant damage when internally deposited in the body .

Mode of Action

Ca-DTPA works by forming stable chelates with these radionuclides . It achieves this by exchanging its calcium and zinc cations with the radionuclides to form higher affinity complexes . This process is known as chelation .

Biochemical Pathways

The biochemical pathway involved in the action of Ca-DTPA is the formation and excretion of these chelates. The chelation process forms a ring-like complex around the radionuclide, rendering it harmless . This complex is then more easily excreted from the body .

Pharmacokinetics

The pharmacokinetics of Ca-DTPA involve its distribution in the extracellular fluid, with very little found in cells or tissues . It undergoes minimal metabolism . The chelates formed by Ca-DTPA with the radionuclides are excreted predominantly in the urine, almost completely within 12 hours . Less than 3% is excreted in the feces .

Result of Action

The result of Ca-DTPA’s action is the increased elimination of the targeted radionuclides from the body . This helps to reduce the harmful effects of these substances, including the potential for radiation sickness and other serious health complications .

Action Environment

The action of Ca-DTPA can be influenced by various environmental factors. For instance, the magnitude of trace metal depletion (such as zinc) associated with Ca-DTPA increases with split daily dosing, increasing dose, and increased treatment duration . Therefore, only a single dose of Ca-DTPA is recommended, and monitoring of serum zinc levels, serum creatinine, BUN, electrolytes, urinalysis, and blood cell counts is advised during Ca-DTPA therapy .

Biochemical Analysis

Biochemical Properties

Pentetate Calcium Trisodium has eight coordinate bond-forming sites that can sequester metal ions and form highly stable complexes . It is known to interact with metal ions such as plutonium, americium, and curium . The nature of these interactions involves the exchange of calcium for a metal ion of greater binding capacity .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to bind to certain metal ions and facilitate their elimination from the body . This can influence cell function, particularly in cases of internal contamination with specific radioactive elements

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of stable chelates with metal ions . This is achieved by exchanging calcium for a metal ion of greater binding capacity . The resulting chelates are then excreted by glomerular filtration into the urine .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it is associated with the depletion of endogenous trace metals such as zinc, magnesium, and manganese . The magnitude of this depletion increases with split daily dosing, with increasing dose, and with increased treatment duration .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to the elimination of certain metal ions . It forms chelates with these ions, which are then excreted via the kidneys

Transport and Distribution

After intravenous administration, this compound is primarily distributed in the extracellular fluid, with very little found in cells or tissues . It is then excreted predominantly in urine, almost completely within 12 hours .

Subcellular Localization

Given its role as a chelating agent and its distribution primarily in the extracellular fluid , it is likely to be found in the extracellular space rather than within specific subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentetate calcium trisodium is synthesized through the reaction of diethylenetriaminepentaacetic acid (DTPA) with calcium and sodium hydroxides. The reaction typically involves dissolving DTPA in water, followed by the addition of calcium hydroxide and sodium hydroxide under controlled pH conditions. The mixture is then heated to facilitate the formation of the calcium trisodium salt of DTPA .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes steps such as filtration, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pentetate calcium trisodium primarily undergoes chelation reactions. It forms stable complexes with various metal ions by exchanging its calcium ion for a metal ion of greater binding capacity .

Common Reagents and Conditions

The chelation reactions typically occur in aqueous solutions, and the common reagents include metal ions such as plutonium, americium, and curium. The reactions are usually carried out at room temperature and neutral pH to ensure optimal binding efficiency .

Major Products Formed

The major products formed from these reactions are the metal-DTPA complexes, which are highly stable and facilitate the excretion of the metal ions from the body through urine .

Scientific Research Applications

Pentetate calcium trisodium has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.

Biology: Employed in experiments involving metal ion transport and detoxification.

Medicine: Used in the treatment of internal contamination with radioactive elements. It is also used in diagnostic imaging to enhance the visibility of certain tissues.

Industry: Applied in processes requiring the removal of metal ions from solutions, such as water treatment and metal recovery

Comparison with Similar Compounds

Similar Compounds

Pentetate zinc trisodium: Similar to pentetate calcium trisodium but uses zinc instead of calcium. It is also used for chelation therapy.

Diethylenetriaminepentaacetic acid (DTPA): The parent compound of this compound, used in various chelation applications.

Uniqueness

This compound is unique in its high binding affinity for transuranic elements such as plutonium, americium, and curium. This makes it particularly effective in treating internal contamination with these radioactive elements. Its ability to form highly stable complexes ensures efficient excretion of the bound metal ions from the body .

Properties

IUPAC Name |

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFCVLSUPGCQKD-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18CaN3Na3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065248 | |

| Record name | Pentetate calcium trisodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12111-24-9 | |

| Record name | Pentetate calcium trisodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium trisodium pentetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTETATE CALCIUM TRISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79YN26H5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pentetate calcium trisodium (Ca-DTPA) acts by chelating heavy metal ions. Upon administration, Ca-DTPA readily loses its calcium ion, allowing the diethylenetriaminepentaacetic acid (DTPA) portion to form stable complexes with heavy metal ions. This is because DTPA exhibits a higher affinity for heavy metals like plutonium, americium, and curium compared to calcium. [, ] This chelation process forms a stable, water-soluble complex that can be readily excreted from the body, effectively reducing the heavy metal burden. [, ]

A: Studies show that this compound effectively reduces lead concentrations in the blood, brain, and femur of lead-poisoned mice. [] This is achieved through chelation, where the DTPA molecule binds to lead ions, forming a stable complex. This complex is then readily excreted in the urine, as evidenced by the increased lead content in the urine of treated mice. []

A: Yes, this compound is also indicated for the treatment of internal contamination with plutonium, americium, or curium. [] Research shows its effectiveness in enhancing the removal of americium-241 in a case study involving a father and son accidentally contaminated through inhalation. []

A: While intravenous administration is commonly used, research suggests potential for other routes. For instance, nebulized chelation therapy is a consideration, though it may pose challenges for individuals with asthma. [] Additionally, studies highlight the development of this compound for inhalation, showcasing the ongoing exploration of diverse administration methods. []

A: Research indicates positive results in treating chronic lead poisoning in mice. [] The study demonstrates a significant reduction in lead concentration in various organs after administering this compound over seven days. [] This suggests its potential efficacy in treating chronic heavy metal exposure.

A: this compound serves as a pharmacological countermeasure against potential radiological releases or nuclear detonations. [] It proves particularly useful in scenarios involving exposure to Radiation Dispersal Devices (RDDs), commonly known as “dirty bombs." []

A: While generally considered safe, caution should be exercised when administering this compound to individuals with severe hemochromatosis. []

A: Studies involving Prussian blue, another antidote for internal cesium radioisotope contamination, revealed mutagenic potential. [] This finding underscores the importance of thorough pre-clinical data collection and assessment for all antidotal drugs, including this compound, to ensure safety and efficacy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

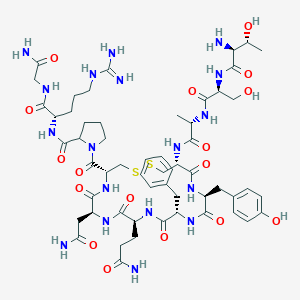

![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)